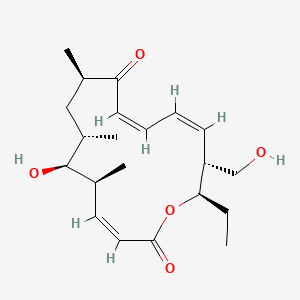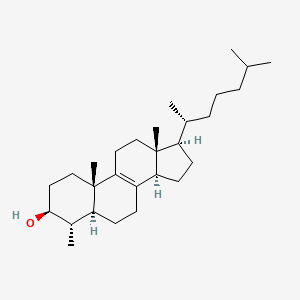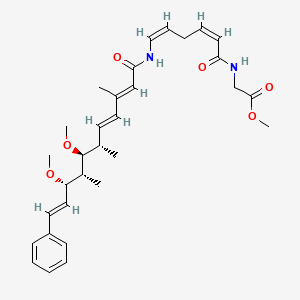![molecular formula C43H74NO7P B1234898 [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1234898.png)
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
These compounds carry one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position and one 1Z-alkenyl chain attached through an ether linkage at the O1-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) can be synthesized from all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. The synthesis involves the esterification of the glycerol moiety with the acyl chain and the etherification with the alkenyl chain.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the lipid molecule.
Major Products Formed
The major products formed from the reactions of GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) depend on the specific reaction conditions. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohols.
Applications De Recherche Scientifique
GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) has several scientific research applications:
Metabolic Biomarkers in Lung Carcinoma Development: It has been identified as a dysregulated metabolite in the plasma of mice during lung carcinoma development.
Novel Polyunsaturated Fatty Acids in Marine Algae: Research has discovered novel polyunsaturated fatty acids, including GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)), in marine algae.
Traditional Chinese Medicine in Lung Cancer: It has been identified as a key metabolite in the efficacy mechanism of a traditional Chinese medicine formula used for lung cancer treatment.
Response to Salinity Changes in Marine Organisms: It has been identified as a metabolic marker in marine organisms responding to sudden changes in salinity.
Metabolic Biomarkers in Central Nervous System Demyelination Diseases: It has been identified as a potential biomarker for multiple sclerosis.
Mécanisme D'action
The mechanism of action of GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) involves its role in the metabolism of glycerophospholipids, fatty acids, sphingolipids, and arachidonic acid. It is primarily located in the membrane and intracellular membrane, where it participates in various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
GPEtn (160/226): A similar compound with slight variations in the acyl and alkenyl chains.
PE (160/226): Another similar compound with different chain configurations.
Uniqueness
GPEtn (16:0p/22:6 (4Z,7Z,10Z,13Z,16Z,19Z)) is unique due to its specific acyl and alkenyl chain configurations, which confer distinct biochemical properties and roles in various metabolic pathways.
Propriétés
Formule moléculaire |
C43H74NO7P |
|---|---|
Poids moléculaire |
748 g/mol |
Nom IUPAC |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C43H74NO7P/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-26-28-30-32-34-36-43(45)51-42(41-50-52(46,47)49-39-37-44)40-48-38-35-33-31-29-27-25-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,24,26,30,32,35,38,42H,3-4,6,8-10,12,14-16,18,20,23,25,27-29,31,33-34,36-37,39-41,44H2,1-2H3,(H,46,47)/b7-5-,13-11-,19-17-,22-21-,26-24-,32-30-,38-35-/t42-/m1/s1 |
Clé InChI |
WVGALBKSWOUIEZ-XNHMFJFDSA-N |
SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
SMILES isomérique |
CCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)(O)OCCN)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
SMILES canonique |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3,4,5-Trimethoxy-10-oxo-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-14-yl) (Z)-2-methylbut-2-enoate](/img/structure/B1234819.png)









![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]acetamide](/img/structure/B1234836.png)
![(3S,3aR,4S,9aR,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1234837.png)
![(3S,3'S,4'R,6'S,8'R,8'aR)-5-[2-(1-hydroxycycloheptyl)ethynyl]-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1234838.png)
